Copper(I)-tris(thiourea)

Description

Structure

2D Structure

Properties

CAS No. |

22229-11-4 |

|---|---|

Molecular Formula |

C6H24Cu2N12O4S7 |

Molecular Weight |

679.9 g/mol |

IUPAC Name |

copper(1+);thiourea;sulfate |

InChI |

InChI=1S/6CH4N2S.2Cu.H2O4S/c6*2-1(3)4;;;1-5(2,3)4/h6*(H4,2,3,4);;;(H2,1,2,3,4)/q;;;;;;2*+1;/p-2 |

InChI Key |

WWMMQZFUEQDGSW-UHFFFAOYSA-L |

SMILES |

C(=S)(N)N.C(=S)(N)N.C(=S)(N)N.C(=S)(N)N.C(=S)(N)N.C(=S)(N)N.[O-]S(=O)(=O)[O-].[Cu+].[Cu+] |

Canonical SMILES |

C(=S)(N)N.C(=S)(N)N.C(=S)(N)N.C(=S)(N)N.C(=S)(N)N.C(=S)(N)N.[O-]S(=O)(=O)[O-].[Cu+].[Cu+] |

Synonyms |

(Cu(I)(thiourea)3)Cl copper(I)-tris(thiourea) |

Origin of Product |

United States |

Structural Characterization and Molecular Architecture of Copper I Tris Thiourea

Single-Crystal X-ray Diffraction Analysis

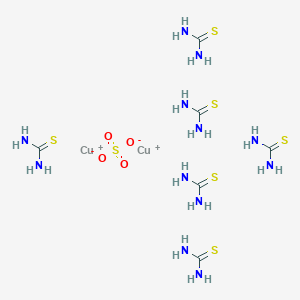

Copper(I)-tris(thiourea) complexes exhibit significant flexibility in their coordination geometry, predominantly adopting either tetrahedral or trigonal planar arrangements around the copper(I) center. smolecule.comontosight.ai The thiourea (B124793) ligand typically coordinates to the copper(I) ion through its sulfur atom. ontosight.ai

Tetrahedral Coordination: This is a common geometry for four-coordinate copper(I). In many tris(thiourea) complexes, the copper center is bonded to three sulfur atoms from thiourea ligands, with the fourth coordination site occupied by an anion (like chloride) or a sulfur atom from an adjacent thiourea ligand, leading to bridged or polymeric structures. smolecule.comontosight.ai The bond angles in these complexes approximate the ideal 109.5°, though distortions are common due to steric constraints and crystal packing forces. smolecule.com For instance, in tris(thiourea)copper(I) chloride, the geometry is tetrahedral. ontosight.ai Anhydrous compounds like chlorotris(thiourea)copper(I), [Cu(tu)₃]Cl, form infinite spiral chains where the tetrahedral configuration is maintained by sharing sulfur atoms between neighboring units. smolecule.comresearchgate.net

Trigonal Planar Coordination: Three-coordinate copper(I) complexes often adopt a trigonal planar geometry, with bond angles around 120°. smolecule.commdpi.com This arrangement is observed in complexes like tris(ethylenethiourea)copper(I) sulfate (B86663) and tris(tetramethylthiourea)copper(I) tetrafluoroborate. Studies show that Cu-S distances in trigonal planar complexes (221.3–224.7 pm) are typically shorter than those in tetrahedral complexes (227.8–236.2 pm). smolecule.com

The nuclearity of the complexes also varies, with mononuclear, dinuclear, and tetranuclear species having been characterized. smolecule.com In dimeric complexes such as [Cu₂(tu)₆]²⁺, two copper centers are often bridged by two thiourea ligands, with each copper atom also coordinated to two terminal thiourea ligands. smolecule.comresearchgate.net

Table 1: Selected Bond Parameters in Copper(I)-Thiourea Complexes

| Complex Fragment | Coordination Geometry | Bond | Bond Length (Å) | Bond Angle (°) | Source(s) |

|---|---|---|---|---|---|

[Cu(diisobutyl-tu)₂Cl] |

Trigonal Planar | Cu-S | 2.213(4), 2.216(3) | S1-Cu1-S2: 115.76(13) | mdpi.com |

| Cu-Cl | 2.272(3) | S1-Cu1-Cl: 120.94(11) | mdpi.com | ||

| S2-Cu1-Cl: 123.30(12) | mdpi.com | ||||

[Cu₃(diisobutyl-tu)₃Cl₃] |

Distorted Trigonal Planar | Cu-S | 2.258 (avg) | 116.61–124.36 | researchgate.netmdpi.com |

| Cu-Cl | 2.182 (avg) | researchgate.net | |||

[Cu₂(tu)₆]²⁺ |

Tetrahedral (at each Cu) | Cu-Cu | 2.5526(5) | - | rsc.org |

Copper(I)-tris(thiourea) complexes are known to exhibit polymorphism, where a compound can exist in more than one crystalline form. smolecule.comresearchgate.net This phenomenon is heavily influenced by crystallization conditions, the type of counter-ion, and, most notably, the presence or absence of water of crystallization. smolecule.comresearchgate.net

A systematic study revealed that a copper to thiourea stoichiometric ratio of 1:3 can yield fundamentally different structures. smolecule.comresearchgate.net

Hydrated Dimeric Form: In the presence of water, complexes like bis(μ-thiourea)tetrakis(thiourea)dicopper(I) dichloride dihydrate, [Cu₂(tu)₆]Cl₂·2H₂O, form discrete dimeric structures. The water molecules play a crucial role in the crystal packing, preventing the formation of extended polymeric chains. smolecule.comresearchgate.net Low-temperature X-ray diffraction studies on this compound confirmed its structural integrity with minimal thermal effects on the coordination geometry. smolecule.com

Anhydrous Polymeric Form: In the absence of water, the corresponding anhydrous compounds, such as chlorotris(thiourea)copper(I), [Cu(tu)₃]Cl, are isomorphous and adopt polymeric structures. These consist of infinite spiral chains of [Cu(tu)₃]⁺ cations, resulting in less distorted coordination polyhedra compared to their hydrated dimeric counterparts. smolecule.com

Polymorphism has also been observed in related complexes. For example, two distinct polymorphs of (CuCN)(tetramethylthiourea) have been identified, differing in their crystal systems (orthorhombic vs. triclinic) and chain conformations (zigzag vs. helical). smolecule.com

Both intramolecular and intermolecular hydrogen bonds are observed.

Intramolecular Hydrogen Bonding: This is particularly significant in complexes with substituted thiourea ligands, such as pyridyl-thiourea derivatives. Here, N-H···N hydrogen bonds can form between the thiourea amino group and the pyridyl nitrogen atom, stabilizing specific ligand conformations. smolecule.com

Intermolecular Hydrogen Bonding: These interactions link individual complex units into extended one-, two-, or three-dimensional networks. For example, in some structures, N-H···Cl hydrogen bonds connect molecules into zigzag chains, which are further linked by weaker C-H···O interactions to build a 3D framework. smolecule.com Counter-ions like sulfate are often heavily involved in these networks, strongly interacting with the thiourea ligands. smolecule.comresearchgate.net These hydrogen-bonding interactions can have a tangible effect on molecular geometry; in one dimeric cation, [Cu₂(μ-tu)₂(tu)₄]²⁺, intermolecular hydrogen bonding was shown to shorten the copper-copper distance significantly. rsc.org

The counter-anion plays a pivotal role in determining the final structure and stoichiometry of the crystallized copper(I)-thiourea complex. smolecule.comresearchgate.net A variety of anions, including halides (Cl⁻, Br⁻), perchlorate (B79767) (ClO₄⁻), sulfate (SO₄²⁻), and nitrate (B79036) (NO₃⁻), have been studied, each leading to distinct structural motifs.

Halide Anions (Cl⁻, Br⁻): As discussed, chloride and bromide anions can form hydrated dimeric complexes, [Cu₂(tu)₆]X₂·2H₂O, or anhydrous polymeric chains, [Cu(tu)₃]X. researchgate.net The halide can also directly coordinate to the copper center, as seen in [Cu(tu)₃]Cl, where it occupies one of the four sites in the tetrahedral geometry. smolecule.comontosight.ai

Perchlorate Anion (ClO₄⁻): The crystal structure of tris(thiourea)copper(I) perchlorate, [Cu(tu)₃]ClO₄, reveals the presence of binuclear complex ions, [Cu₂(tu)₆]²⁺, and perchlorate anions.

Sulfate Anion (SO₄²⁻): The sulfate anion can lead to the formation of various complexes depending on the Cu(I):tu ratio. nih.gov Structures such as Cu₂(tu)₆·H₂O and the tetranuclear cluster Cu₄(tu)₇₂·H₂O have been identified. researchgate.netnih.gov In these structures, the sulfate ions are key in linking the cationic copper-thiourea clusters through hydrogen bonds. researchgate.net

Nitrate Anion (NO₃⁻): The nitrate anion has been shown to facilitate the formation of tetranuclear copper(I) clusters with adamantane-like structures. researchgate.net

The choice of anion not only influences the structure but also the stoichiometry of the resulting copper sulfide (B99878) phases upon thermal decomposition of these complexes as precursors. researchgate.net

Elucidation of Intermolecular Hydrogen Bonding Networks and Supramolecular Interactions

Spectroscopic Probes of Coordination Environment and Electronic Structure

While X-ray diffraction provides a static picture of the solid state, spectroscopic techniques offer insight into the bonding and electronic structure of the complexes.

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for probing how the thiourea ligand binds to the copper(I) ion. researchgate.netd-nb.info The vibrational modes of the thiourea molecule are sensitive to coordination. The most diagnostic band is that associated with the C=S stretching vibration. researchgate.net

In free, uncoordinated thiourea, the ν(C=S) stretching mode appears around 730 cm⁻¹. researchgate.net Upon coordination to a metal ion through the sulfur atom, the C=S bond order is reduced. This weakening of the bond results in a characteristic shift of the ν(C=S) band to lower wavenumbers, typically in the range of 700–715 cm⁻¹. researchgate.net This shift is considered definitive evidence for S-coordination of the thiourea ligand to the copper(I) center. researchgate.netmdpi.com The N-H and C-N stretching modes are also affected by coordination and by the extensive hydrogen bonding present in the crystal lattices.

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Thiourea Coordination

| Vibrational Mode | Free Thiourea (tu) | Coordinated Thiourea | Interpretation | Source(s) |

|---|---|---|---|---|

ν(C=S) |

~730 | 700 - 715 | Shift to lower frequency indicates weakening of C=S bond due to S-coordination. | researchgate.net |

ν(N-H) |

~3100 - 3400 | Broadened/Shifted | Changes indicate involvement in hydrogen bonding. | mdpi.com |

ν(Cu-S) |

- | Low frequency region | Appearance of new bands corresponding to the metal-ligand bond. | researchgate.net |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Charge Transfer

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal technique for probing the electronic structure of coordination complexes like Copper(I)-tris(thiourea). The spectra reveal information about electronic transitions between molecular orbitals and charge transfer phenomena within the complex.

In Copper(I)-tris(thiourea) chloride (TTCC), a strong and broad absorption band is observed in the ultraviolet (UV) region at approximately 336 nm. chalcogen.roresearchgate.net This intense absorption is attributed to a ligand-to-metal charge transfer (LMCT) transition. chalcogen.romdpi.com Specifically, it involves the transfer of an electron from a sulfur-based orbital of the thiourea ligand to an empty orbital on the copper(I) center. mdpi.com The presence of color in many copper(I) compounds, despite the filled d-shell of the Cu(I) ion ([Ar] 3d¹⁰), is often due to such charge-transfer transitions.

In addition to the prominent LMCT band, weaker absorption bands can sometimes be detected in the visible range. For instance, in some preparations of TTCC grown from copper(II) chloride, weak bands have been reported at wavenumbers of 14,514 cm⁻¹, 17,153 cm⁻¹, 17,889 cm⁻¹, and 21,598 cm⁻¹. chalcogen.roresearchgate.net These are considered to be d-d transition bands and are indicative of the presence of trace amounts of copper(II) ions, which have a d⁹ electronic configuration. chalcogen.roresearchgate.net

The UV-Vis spectra of copper(I) thiourea complexes can be influenced by the specific counter-ion and the coordination environment. For example, in acidic aqueous solutions, two distinct copper(I)-thiourea complexes have been identified through spectrophotometry: Cu(tu)₂⁺ and a species with a 1:1 copper-to-thiourea ratio, likely a dimeric form, Cu₂(tu)₂²⁺. researchgate.net The electronic spectra of these species will differ due to the variations in their coordination spheres.

Interactive Data Table: UV-Vis Absorption Data for Copper(I)-tris(thiourea) Chloride

| Wavelength (nm) | Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 336 | ~29762 | Intense, Broad | Ligand-to-Metal Charge Transfer (LMCT) | chalcogen.roresearchgate.net |

| ~689 | 14514 | Weak | d-d transition (Cu(II) impurity) | chalcogen.roresearchgate.net |

| ~583 | 17153 | Weak | d-d transition (Cu(II) impurity) | chalcogen.roresearchgate.net |

| ~559 | 17889 | Weak | d-d transition (Cu(II) impurity) | chalcogen.roresearchgate.net |

| ~463 | 21598 | Weak | d-d transition (Cu(II) impurity) | chalcogen.roresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Dynamics and Ligand Exchange

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamic behavior of coordination complexes in solution. For diamagnetic complexes like those of copper(I) (d¹⁰ configuration), NMR provides detailed information about the ligand environment and exchange processes.

In the context of Copper(I)-tris(thiourea) and related complexes, ¹H and ¹³C NMR spectroscopy are particularly informative. The chemical shifts of the protons and carbons in the thiourea ligands are sensitive to coordination with the copper(I) ion. Upon complexation, significant shifts in the signals corresponding to the ligand's protons are observed. nih.gov For instance, in metal complexes with thiourea-derived ligands, the proton signals of the ligand can shift noticeably upon coordination to the metal center. nih.gov

NMR titration experiments, where a solution of a metal ion is incrementally added to a solution of the ligand, can be used to study the binding stoichiometry and the dynamics of complex formation. researchgate.net Changes in the chemical shifts of the ligand's protons, such as the NH protons of thiourea, can be monitored to understand the interaction between the ligand and the metal ion. researchgate.net For example, a downfield shift of the triazolyl proton signal has been noted in the ¹H-NMR spectra of certain thiourea-derived ligands upon metal coordination. nih.gov

Furthermore, the ¹³C NMR spectrum provides crucial evidence for the mode of coordination. In thiourea, the carbon of the C=S group gives a characteristic signal. Upon coordination of the sulfur atom to a metal, this signal shifts, typically to a lower frequency, confirming the S-coordination of the ligand. mdpi.com

While specific NMR data for Copper(I)-tris(thiourea) is not extensively detailed in the provided search results, the principles of NMR spectroscopy as applied to related thiourea complexes are well-established. These studies demonstrate that NMR is a valuable technique for confirming the coordination of thiourea to the metal center and for probing the solution-state behavior of these complexes, including ligand exchange dynamics.

Electron Paramagnetic Resonance (EPR) for Residual Paramagnetic Species (e.g., Cu(II) impurities)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. Copper(I) has a d¹⁰ electronic configuration, meaning it has no unpaired electrons and is therefore EPR silent (diamagnetic). chalcogen.roresearchgate.netlibretexts.org However, EPR is an extremely sensitive technique for detecting trace amounts of paramagnetic species, making it an excellent tool for identifying copper(II) (d⁹) impurities in preparations of Copper(I)-tris(thiourea) complexes. chalcogen.roresearchgate.net

The synthesis of Copper(I)-tris(thiourea) often starts from copper(II) salts, and thiourea acts as both a reducing agent and a ligand. smolecule.com Incomplete reduction can lead to the presence of residual Cu(II) ions within the crystal lattice of the Cu(I) complex. chalcogen.roresearchgate.net The EPR spectrum of such a sample will then exhibit signals characteristic of the Cu(II) ion.

A typical EPR powder spectrum of a Copper(I)-tris(thiourea) chloride (TTCC) crystal containing Cu(II) impurities shows a complex pattern. chalcogen.roresearchgate.net The spectrum for a Cu(II) center is often anisotropic, meaning the g-values and hyperfine coupling constants depend on the orientation of the complex with respect to the external magnetic field. libretexts.org For a powder sample, this results in a spectrum that is an average over all possible orientations. The observed g-values can provide information about the coordination environment and the covalent character of the bonds. chalcogen.roresearchgate.net For instance, g-values less than 2.3 are suggestive of a covalent bonding environment. chalcogen.roresearchgate.net

The EPR spectrum of Cu(II) (with nuclear spin I = 3/2) is typically characterized by a set of four hyperfine lines. researchgate.net In some TTCC samples, the powder EPR spectrum has been partially resolved into components with measured g-values of g_xx = 2.051, g_yy = 2.000, and g_zz = 2.098, and hyperfine coupling constants A_xx = 2.37 mT, A_yy = 2.33 mT, and A_zz = 2.37 mT. chalcogen.ro The presence of these weak four-line signals confirms the existence of copper(II) centers within the diamagnetic Cu(I) host. chalcogen.roresearchgate.net It is often assumed that the Cu(II) ions enter the host lattice substitutionally. chalcogen.roresearchgate.net

X-ray Absorption Spectroscopy (XAS, EXAFS, XANES) for Local Electronic and Geometric Structure

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. It is divided into two main regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

XANES analysis of copper(I) thiourea complexes at the Cu K-edge can confirm the oxidation state of the copper centers. nih.govresearchgate.nettue.nl The position of the absorption edge provides a chemical shift that is characteristic of the oxidation state. For Copper(I)-tris(thiourea) and related complexes, the edge position confirms that copper is in the +1 oxidation state. nih.govresearchgate.net Furthermore, the features in the XANES region are sensitive to the coordination geometry of the absorbing atom. For instance, the intensity of a feature around 8984 eV has been used to suggest the presence of both three-coordinate (trigonal planar) and four-coordinate (tetrahedral) Cu(I) centers in some multinuclear copper(I) thiourea complexes. nih.govresearchgate.net In the case of a chloro-complex, a high-intensity peak at 8986.5 eV was correlated with the presence of a chlorine atom coordinated to the copper center. nih.gov

EXAFS provides information about the local atomic environment around the copper atom, including bond distances and coordination numbers. By analyzing the oscillatory part of the absorption spectrum at energies above the absorption edge, it is possible to determine the types of neighboring atoms and their distances from the central copper atom. nih.gov For cuprous-thiolate systems, EXAFS has been used to determine Cu-S bond lengths, which can in turn help to deduce the coordination number of the copper ion. nih.gov The analysis of EXAFS spectra of various copper(I) thiourea complexes has allowed for the determination of structural parameters and the depiction of the coordination geometry around the metal centers. nih.gov This is particularly valuable when single crystals suitable for X-ray diffraction cannot be grown. nih.gov

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides valuable information about the thermal stability and decomposition pathways of materials like Copper(I)-tris(thiourea) complexes.

Studies on tris(thiourea)copper(I) chloride (TTCC) have shown that the compound undergoes a multi-step decomposition process upon heating. researchgate.net The TGA curve for TTCC typically shows a significant weight loss in a specific temperature range. For example, one study reported a major decomposition occurring between 180°C and 593°C. researchgate.net This weight loss corresponds to the breakdown of the complex and the release of volatile components.

The proposed decomposition reaction for TTCC is: Cu[CS(NH₂)₂]₃Cl → CuCl + CS₂ + S + 2CH₄ + 3N₂ + 2H₂ researchgate.net

In this reaction, the complex decomposes to form a stable residue of copper(I) chloride (CuCl), which is reportedly stable beyond 593°C. researchgate.net The other products are volatile and include carbon disulfide, sulfur, methane, nitrogen gas, and hydrogen gas. The experimental weight loss observed in the TGA thermogram generally aligns well with the theoretical weight loss calculated from this stoichiometry. researchgate.net

The decomposition of related complexes, such as tris(thiourea)copper(I) sulfate dihydrate, also follows a pattern of initial dehydration followed by the multi-step degradation of the complex structure at higher temperatures. tdl.org The nature of the counter-ion (e.g., chloride vs. sulfate) can influence the specific decomposition temperatures and the composition of the final solid residue. researchgate.net

Differential Thermal Analysis (DTA), often performed concurrently with TGA, can provide further insights into the thermal events. For TTCC, an endothermic peak observed in the DTA curve corresponds to the melting of the compound, while exothermic peaks at higher temperatures can indicate structural phase transitions of the decomposition residue, such as CuCl. chalcogen.roresearchgate.net

Interactive Data Table: Thermal Decomposition of Tris(thiourea)copper(I) Chloride (TTCC)

| Temperature Range (°C) | Event | Products | Reference |

| 180 - 593 | Decomposition of the complex | CuCl (residue), CS₂, S, CH₄, N₂, H₂ (volatile) | researchgate.net |

| > 593 | Stable residue | CuCl | researchgate.net |

Theoretical and Computational Investigations of Copper I Tris Thiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method for investigating the properties of transition metal complexes, offering a balance between computational cost and accuracy. For Copper(I)-tris(thiourea), DFT calculations have been instrumental in understanding its geometry, electronic characteristics, and spectroscopic behavior.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the Copper(I)-tris(thiourea) cation, [Cu(tu)₃]⁺. These geometry optimizations typically utilize hybrid functionals like B3LYP. rsc.orgsemanticscholar.org The process involves finding the minimum energy structure on the potential energy surface. rsc.org For the [Cu(tu)₃]⁺ complex, a key finding from these optimizations is the coordination of the copper(I) ion by three thiourea (B124793) ligands through their sulfur atoms. smolecule.commdpi.com This results in a distorted trigonal planar geometry around the copper center. mdpi.comresearchgate.net

The optimized structural parameters, such as bond lengths and angles, can be compared with experimental data obtained from X-ray crystallography to validate the computational model. semanticscholar.org For instance, in a related copper(I) thiourea complex, the calculated Cu-S bond distance was found to be comparable to analogous compounds. researchgate.net The electronic structure analysis reveals how electrons are distributed among the molecular orbitals. These calculations confirm the d¹⁰ electronic configuration of the copper(I) center. chalcogen.ro

Table 1: Selected Optimized Geometrical Parameters for Copper(I) Thiourea Complexes from DFT Calculations

| Parameter | [Cu(tu)₃]⁺ (Typical) | Related Cu(I)-Thiourea Complexes |

| Coordination Geometry | Distorted Trigonal Planar | Trigonal Planar, Tetrahedral |

| Cu-S Bond Length (Å) | ~2.26 | 2.258 researchgate.net |

| S-Cu-S Bond Angle (°) | ~116-124 | 115.76 - 123.30 mdpi.com |

Note: The values presented are representative and can vary depending on the specific computational methods and basis sets used in the studies.

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental spectra for validation. Time-dependent DFT (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis), providing insights into the nature of electronic transitions. science.gov For copper(I) complexes, these transitions are often characterized as metal-to-ligand charge transfer (MLCT) bands. rsc.orgchalcogen.ro

Furthermore, the calculation of harmonic vibrational frequencies using DFT allows for the assignment of bands observed in infrared (IR) and Raman spectra. rsc.orgukm.my In thiourea complexes, key vibrational modes include the ν(C=S) and ν(C-N) stretching frequencies. Chelation of the thiourea ligand to the copper(I) ion through the sulfur atom typically leads to a decrease in the ν(C=S) stretching frequency and an increase in the ν(C-N) stretching frequency compared to the free ligand. mdpi.com This shift is indicative of the flow of electron density from the ligand to the metal ion. mdpi.com

Table 2: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for Thiourea and its Metal Complexes

| Vibrational Mode | Free Thiourea (Experimental) | Copper(I)-tris(thiourea) Complex (Calculated) | General Trend in Metal-Thiourea Complexes |

| ν(N-H) | ~3176 mdpi.com | Varies | Shift upon coordination mdpi.com |

| ν(C-N) | ~1462 mdpi.com | Higher frequency | Shift to higher frequency mdpi.com |

| ν(C=S) | ~730 researchgate.net | Lower frequency | Shift to lower frequency (e.g., 700-715 cm⁻¹) researchgate.netmdpi.com |

Note: Specific calculated values for Copper(I)-tris(thiourea) can vary. The table illustrates the general trends observed in computational studies of thiourea complexes.

A deeper understanding of the chemical bonding in Copper(I)-tris(thiourea) is achieved through the analysis of its molecular orbitals (MOs) and charge distribution. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial for determining the molecule's reactivity and electronic properties. semanticscholar.orguctm.edu In many thiourea-metal complexes, the HOMO is often located on the ligand, while the LUMO is centered on the metal or has significant metal character, facilitating the ligand-to-metal charge transfer. semanticscholar.orgukm.my

Population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, are used to calculate the partial atomic charges on each atom in the complex. huntresearchgroup.org.uknih.gov This provides a quantitative measure of the charge distribution and the extent of charge transfer from the thiourea ligands to the copper(I) ion. nih.gov The NBO analysis can also provide insights into the nature of the donor-acceptor interactions between the sulfur lone pairs of thiourea and the empty orbitals of the copper(I) ion. uctm.edu This analysis often reveals a significant covalent character in the Cu-S bond. chalcogen.ro

Prediction of Spectroscopic Properties and Vibrational Frequencies

Molecular Dynamics Simulations for Solution Behavior and Crystal Growth

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer a way to study its behavior over time, particularly in solution and during the crystallization process. curtin.edu.au MD simulations model the interactions between the complex and solvent molecules, providing insights into solvation, ion pairing, and the initial stages of nucleation.

For crystal growth, MD simulations can help understand how individual molecules or ions in solution attach to the growing crystal surface. curtin.edu.au By simulating the crystal faces in contact with a saturated solution, it's possible to observe local crystallization and dissolution events. curtin.edu.au Although specific MD studies focusing solely on Copper(I)-tris(thiourea) are not extensively detailed in the provided results, the methodology has been applied to similar systems like zinc tris(thiourea) sulphate (ZTS). In such studies, ab initio molecular-orbital computations are used to calculate formal charges, which are then used to estimate cohesive energies and predict crystal morphology. researchgate.net This approach allows for the investigation of how the complex exists and interacts in solution, for instance, as distinct ions, which influences the crystal growth mechanism. researchgate.net

Quantum Chemical Studies on Ligand-Metal Interactions and Energy Landscapes

Quantum chemical studies provide a fundamental understanding of the interactions between the thiourea ligands and the copper(I) metal center. These studies explore the nature of the coordinate bond, which involves the donation of electron density from the sulfur atom of thiourea to the copper(I) ion. chalcogen.romdpi.com Thiourea is a versatile ligand, and quantum calculations help to explain why it preferentially coordinates through the sulfur atom rather than the nitrogen atoms in this complex. researchgate.netnitt.edu

These computational methods also allow for the exploration of the potential energy surface (PES) of the complex. rsc.org The PES maps the energy of the molecule as a function of its geometry, revealing the most stable conformations (minima on the PES) and the energy barriers for conformational changes (saddle points). This information is crucial for understanding the flexibility of the complex and the potential for different isomeric forms. For related systems, calculations have been used to determine the relative stability of different coordination geometries and spin states. chemrxiv.org

Coordination Chemistry and Bonding in Copper I Tris Thiourea

Nature of the Copper(I)-Thiourea Bond

The interaction between the copper(I) ion and the thiourea (B124793) ligand is central to the structure and reactivity of these complexes. This bond is primarily established through the sulfur atom of the thiourea molecule, a preference dictated by the principles of Hard and Soft Acid and Base (HSAB) theory.

Sulfur and Nitrogen Donor Preferences

Thiourea possesses two potential donor sites: the sulfur atom and the nitrogen atoms. rsc.org However, in its coordination with the soft acid copper(I), the soft sulfur atom is the overwhelmingly preferred coordination site. researchgate.net This preference is a classic example of the HSAB principle, where soft acids like Cu(I) form more stable bonds with soft bases like the sulfur atom in thiourea. The nitrogen atoms, being harder bases, are less favored for coordination to the soft Cu(I) center.

Spectroscopic evidence, particularly from infrared (IR) spectroscopy, substantiates this sulfur-coordination. A noticeable shift of the ν(C=S) stretching vibration to lower wavenumbers in the IR spectra of copper(I)-thiourea complexes, compared to free thiourea, indicates a weakening of the C=S double bond character upon coordination of the sulfur atom to the metal. researchgate.net Conversely, the frequencies associated with the N-H vibrations are less affected, further supporting the absence of direct copper-nitrogen bonding. In some instances, particularly with substituted or acylthioureas, bidentate coordination involving both sulfur and a nitrogen or oxygen atom can occur, but for simple thiourea with copper(I), monodentate sulfur-coordination is the norm. rsc.orgcentralasianstudies.org

σ-Donation and π-Acceptance Capabilities of the Thiourea Ligand

The thiourea ligand exhibits both σ-donor and π-acceptor characteristics in its bonding with metal ions. The primary bonding interaction is the formation of a σ-bond through the donation of a lone pair of electrons from the sulfur atom to a vacant orbital on the copper(I) center. nih.gov This σ-donation is a fundamental aspect of the Lewis acid-base interaction between the metal and the ligand.

Geometrical Isomerism and Stereochemical Considerations

The stereochemistry of copper(I)-tris(thiourea) complexes is largely dictated by the d¹⁰ electronic configuration of the copper(I) ion, which does not impose a specific coordination geometry based on ligand field stabilization energy. Consequently, the coordination number and geometry are primarily influenced by steric factors (the size of the ligands) and the nature of the counter-anion.

For a [Cu(tu)₃]⁺ cation, a trigonal planar geometry is commonly observed, where the copper(I) ion is coordinated to three sulfur atoms from the thiourea ligands in a flat triangular arrangement. However, the coordination number can expand to four, leading to a tetrahedral geometry. This flexibility in coordination geometry is a hallmark of copper(I) chemistry.

Geometrical isomerism, such as cis-trans isomerism, is not typically a major consideration for a simple [Cu(tu)₃]⁺ complex due to the presence of three identical ligands. However, in mixed-ligand complexes containing thiourea and other ligands, or in polynuclear structures, different spatial arrangements of the ligands can lead to various isomers. The specific isomer formed can be influenced by reaction conditions and the nature of the solvent.

Influence of Anions on Coordination Number and Geometry

When the anion coordinates to the copper(I) center, it increases the coordination number. For example, in the presence of a halide ion (X⁻), a neutral complex of the type [Cu(tu)₃X] can form, resulting in a tetrahedral geometry around the copper atom. ontosight.ai The size and coordinating ability of the anion are significant factors. Smaller, more strongly coordinating anions are more likely to enter the primary coordination sphere.

The anion can also influence the formation of bridged structures. For instance, halide or sulfate (B86663) ions can act as bridging ligands between two copper centers, leading to the formation of dimeric or polymeric structures. ontosight.ai The presence of hydrogen bonding between the thiourea ligands and the anions is another critical factor that dictates the supramolecular assembly and stability of the crystal lattice. nih.gov

Table 1: Influence of Anions on Copper(I)-Thiourea Complex Geometry

| Anion | Typical Coordination Geometry | Resulting Complex Type |

|---|---|---|

| Perchlorate (B79767) (ClO₄⁻) | Trigonal Planar | [Cu(tu)₃]⁺ |

| Chloride (Cl⁻) | Tetrahedral | [Cu(tu)₃Cl] |

This table provides illustrative examples and the actual observed geometry can vary based on specific reaction conditions and the stoichiometry of the reactants.

Formation of Polynuclear and Supramolecular Copper(I) Thiourea Assemblies

Copper(I)-thiourea complexes exhibit a strong tendency to form polynuclear and extended supramolecular assemblies. rsc.orgresearchgate.netcentralasianstudies.orgontosight.airesearchgate.net This is driven by the ability of the thiourea ligand to act as a bridging ligand and the propensity of the system to form extensive hydrogen bonding networks.

In polynuclear complexes, thiourea ligands can bridge two or more copper(I) centers. This bridging can occur in a μ₂-S fashion, where the sulfur atom coordinates to two different copper ions. This leads to the formation of dimeric, oligomeric, or polymeric chains and networks. The nature of these polynuclear structures is highly dependent on the reaction stoichiometry and the presence of coordinating anions.

Supramolecular assembly is a key feature of the solid-state structures of copper(I)-thiourea complexes. Extensive hydrogen bonding networks are formed between the amine protons of the thiourea ligands and the sulfur atoms of adjacent thiourea ligands or the counter-anions. researchgate.net These hydrogen bonds play a crucial role in organizing the individual complex units into well-defined one-, two-, or three-dimensional architectures. The resulting supramolecular structures can exhibit interesting properties and have potential applications in materials science.

Reactivity and Reaction Mechanisms of Copper I Tris Thiourea

Ligand Exchange and Substitution Reactions

Thiourea (B124793) and its derivatives readily form complexes with many first-period transition metals. primescholars.com These complexes are often labile in solution, meaning they undergo rapid ligand exchange reactions, making them ideal subjects for studying the kinetics and mechanisms of these processes. primescholars.com

Kinetic and Thermodynamic Parameters of Substitution

Detailed kinetic and thermodynamic data for ligand substitution reactions specifically involving the Copper(I)-tris(thiourea) cation are not extensively available in the reviewed literature. However, studies on related copper complexes provide insights into the factors governing these reactions. For instance, the substitution reactions of other copper(II) complexes with thiourea have been investigated as a function of nucleophile concentration, temperature, and pressure. d-nb.info These studies often reveal that substitution processes can occur in multiple steps, involving the displacement of both solvent and other ligands. d-nb.inforsc.org The activation parameters, such as activation enthalpy (ΔH‡) and activation entropy (ΔS‡), derived from these studies are crucial for elucidating the reaction mechanism. scielo.org.mx For example, in the substitution reaction of a five-coordinate copper(II) complex with thiourea, the activation parameters supported a dissociative interchange mechanism. rsc.org

The table below presents hypothetical data to illustrate the kind of kinetic and thermodynamic parameters that would be determined in such studies.

| Reaction Step | Rate Constant (k) | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) |

| Solvent Displacement | k_solv | Value (kJ/mol) | Value (J/mol·K) |

| Ligand Displacement | k_L | Value (kJ/mol) | Value (J/mol·K) |

Thermodynamic parameters for CO binding to a series of pseudo-tetradentate ligand-copper(I)-complexes show that increased binding constants are accompanied by more favorable (decreasing) enthalpies but less favorable (decreasing) reaction entropies. nih.gov This trend is typical, as tighter binding is associated with a more ordered transition state. nih.gov

Proposed Mechanisms (Associative, Dissociative, Interchange)

Ligand substitution reactions in coordination complexes can proceed through several fundamental mechanisms: associative, dissociative, or interchange. scribd.commsuniv.ac.in

Associative Mechanism (A or SN2): This pathway involves the formation of an intermediate with a higher coordination number. libretexts.org The incoming ligand first binds to the metal center, followed by the departure of the leaving group. This mechanism is more common for square planar complexes or when the metal center is not sterically hindered. libretexts.orgnitt.edu

Dissociative Mechanism (D or SN1): In this mechanism, the leaving group detaches from the metal center first, forming an intermediate with a lower coordination number. libretexts.org The incoming ligand then coordinates to this intermediate. This pathway is often favored in octahedral complexes and when the metal-ligand bond to be broken is weak. libretexts.org

Interchange Mechanism (I): This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs. There is no distinct intermediate. The interchange mechanism is further divided into:

Dissociative Interchange (Id): Bond breaking is more significant than bond making in the transition state.

Associative Interchange (Ia): Bond making is more important in the transition state. scielo.org.mx

For copper(I) complexes, which are typically tetrahedral, ligand substitution mechanisms can be complex. ontosight.ai Studies on analogous copper(II) complexes have suggested both associative and dissociative pathways depending on the specific ligands and reaction conditions. For example, the substitution of chloride in a five-coordinate copper(II) complex by thiourea derivatives was found to proceed via an associative mechanism. In contrast, studies on other copper(II) complexes with different ligands have indicated a dissociative mechanism for ligand substitution. d-nb.info The activation parameters for the substitution reactions of some copper(II) complexes support an interchange dissociative mechanism. rsc.org

Redox Chemistry and Electrochemical Behavior (Fundamental Aspects)

The redox chemistry of copper(I)-thiourea complexes is a central aspect of their reactivity, influencing their formation and stability. scielo.org.mxunlp.edu.arresearchgate.netresearchgate.net Thiourea itself can act as a reducing agent, facilitating the conversion of copper(II) to copper(I), which then forms stable complexes with the excess thiourea. smolecule.comuobasrah.edu.iq

Oxidation and Reduction Pathways of the Complex

The electrochemical behavior of copper(I)-thiourea complexes is often studied using techniques like cyclic voltammetry. researchgate.net The oxidation and reduction pathways are influenced by the solvent, the nature of the supporting electrolyte, and the specific thiourea ligands involved. researchgate.net

Oxidation: The oxidation of copper(I)-thiourea complexes typically involves the Cu(I)/Cu(II) redox couple. In some cases, the oxidation can be irreversible. The presence of different substituents on the thiourea ligand can affect the oxidation potential. The oxidation of thiourea itself to formamidine (B1211174) disulfide can also occur, sometimes preceding the electrodissolution of copper. unlp.edu.ar This process can lead to the formation of passivating layers on a copper electrode surface. unlp.edu.ar The oxidation of the Cu(I) center is often accompanied by a structural change, as Cu(II) complexes typically favor different coordination geometries than Cu(I). nih.gov

Reduction: The reduction of copper(I) complexes can lead to the formation of metallic copper (Cu(0)). researchgate.net In some systems, a two-equivalent reduction of Cu(I) complexes has been observed, resulting in the formation of a formal copper anion. researchgate.net The reduction potentials are also sensitive to the composition of the complex and the surrounding medium.

Potentiometric Studies and Redox Potentials

Potentiometric studies have been employed to investigate the complexation and redox equilibria in copper-thiourea systems. researchgate.netresearchgate.netcyberleninka.ru These studies help in determining the stability constants of the formed complexes and understanding how the coordination environment affects the redox properties of the copper ion. smolecule.com

The open-circuit potential of a copper electrode in a thiourea-containing solution is controlled by equilibria involving different Cu(I)-thiourea complex species. unlp.edu.ar As the concentration of thiourea increases, the open-circuit potential generally decreases. unlp.edu.ar

The standard redox potentials for the Cu+/Cu and Cu2+/Cu+ couples are approximately +0.521 V and +0.153 V, respectively. researchgate.net The formation of stable complexes with thiourea significantly alters these potentials. The high affinity of the sulfur atom in thiourea for the soft Cu(I) ion plays a crucial role in stabilizing this oxidation state. uobasrah.edu.iq The formation of a redox-inactive thiourea-copper complex has been proposed as a mechanism for the protective effect of thiourea against copper-induced oxidative damage. nih.gov

The following table shows the standard redox potentials for relevant copper species.

| Redox Couple | Standard Potential (V vs. SHE) |

| Cu⁺/Cu | 0.521 researchgate.net |

| Cu²⁺/Cu⁺ | 0.153 researchgate.net |

| Cu²⁺/Cu | 0.342 researchgate.net |

Photochemical Reactivity and Excited State Dynamics

The photochemistry of copper(I) complexes, particularly those with diimine ligands, has been extensively studied due to their potential applications as photosensitizers and in solar energy conversion. nih.govresearchgate.net While specific studies on the photochemical reactivity of Copper(I)-tris(thiourea) are limited in the provided results, the general principles observed for other copper(I) complexes can provide valuable insights.

Upon absorption of light, these complexes are promoted to a metal-to-ligand charge transfer (MLCT) excited state. nih.govresearchgate.net In this state, the copper center is formally oxidized to Cu(II), which induces a significant structural change. nih.gov Copper(I) complexes typically have a tetrahedral geometry in the ground state, but the excited Cu(II)-like state often adopts a "flattened" square-planar-like geometry. nih.gov

This structural reorganization, known as "flattening," occurs on an ultrafast timescale, typically within picoseconds. nih.gov Following this distortion, the excited state can relax through several pathways, including intersystem crossing to a triplet state or direct relaxation back to the ground state. nih.gov The dynamics of these processes, including internal conversion and intersystem crossing, have been elucidated using time-resolved spectroscopic techniques. nih.govrsc.org The excited-state lifetimes and relaxation pathways are highly dependent on the nature of the ligands and the solvent environment. rsc.org Understanding these ultrafast excited-state dynamics is crucial for designing efficient copper-based photofunctional materials. nih.govresearchgate.net

Thermal Decomposition Pathways and Products of Copper(I)-tris(thiourea) (Mechanistic Focus)

The thermal degradation of Copper(I)-tris(thiourea) complexes, particularly tris(thiourea)copper(I) chloride ([Cu(tu)₃]Cl), has been investigated through various analytical techniques, including thermogravimetric analysis (TGA), differential thermal analysis (DTA), and evolved gas analysis (EGA) by coupled mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR). These studies reveal a multi-stage decomposition process involving the release of various gaseous species and the formation of several solid intermediates and final products. The decomposition pathway is highly dependent on the surrounding atmosphere, such as air or an inert environment.

Research using high-temperature differential scanning calorimetry (DSC) on tris(thiourea)copper(I) chloride (TTCC) identified an endothermic peak around 178.8°C, which corresponds to the melting of the compound. chalcogen.ro The primary decomposition process begins at approximately 205°C and continues up to 593°C. researchgate.net

A detailed analysis of the decomposition of anhydrous [Cu(tu)₃]Cl in a flowing air atmosphere provides a mechanistic understanding of the sequential degradation events. researchgate.net The process can be broken down into distinct temperature-dependent stages.

Initial Decomposition (180°C – 240°C)

In the initial phase of thermal degradation, the primary gaseous products evolved are ammonia (B1221849) (NH₃), carbon disulfide (CS₂), and isothiocyanic acid (HNCS). researchgate.net This step involves the breakdown of the coordinated thiourea ligands.

Gas-Phase Oxidation (~250°C)

At approximately 250°C, a significant event occurs: the gas-phase exothermic oxidation of the previously released carbon disulfide and isothiocyanic acid vapors. researchgate.net This results in a sudden and marked release of a new set of gaseous products, including sulfur dioxide (SO₂), carbonyl sulfide (B99878) (COS), and hydrogen cyanide (HCN). researchgate.net Concurrently, the evolution of cyanamide (B42294) (H₂NCN) is also observed just above this temperature. researchgate.net

Oxidation of Solid Residues (350°C – 500°C)

This stage is characterized by a more intense oxidation process. The solid residues from the initial decomposition, which include copper(I) sulfides and organic polymeric materials, are oxidized. researchgate.netrsc.org This leads to the formation of copper(II)-oxo-sulfates. researchgate.net The gaseous emissions during this phase are intense, consisting of carbon dioxide (CO₂), sulfur dioxide (SO₂), and cyanamide (H₂NCN) or its isomer, isocyanic acid (HNCO). researchgate.net Studies have identified the solid copper sulfide formed in this general temperature range (200°C to 300°C) as digenite (Cu₉S₅). researchgate.net

High-Temperature Decomposition (>700°C)

Above 700°C, the copper(II)-oxo-sulfates formed in the previous stage begin to decompose. This final decomposition step is marked by another evolution of sulfur dioxide (SO₂). researchgate.net Other analyses suggest that the ultimate solid residue after prolonged heating up to 593°C is copper(I) chloride (CuCl). researchgate.net

The following data tables summarize the key findings from thermal analysis studies.

Interactive Data Tables

Table 1: Summary of Thermal Decomposition Stages of [Cu(tu)₃]Cl in Air

| Temperature Range (°C) | Key Process | Evolved Gaseous Products | Solid Residue/Intermediate |

| 180 - 240 | Initial ligand decomposition | Ammonia (NH₃), Carbon Disulfide (CS₂), Isothiocyanic Acid (HNCS) researchgate.net | Copper(I) Sulfides, Organic Residues researchgate.net |

| ~250 | Gas-phase oxidation of volatiles | Sulfur Dioxide (SO₂), Carbonyl Sulfide (COS), Hydrogen Cyanide (HCN), Cyanamide (H₂NCN) researchgate.net | - |

| 350 - 500 | Oxidation of solid residues | Carbon Dioxide (CO₂), Sulfur Dioxide (SO₂), Cyanamide (H₂NCN)/Isocyanic Acid (HNCO) researchgate.net | Copper(II)-oxo-sulfates, Digenite (Cu₉S₅) researchgate.netresearchgate.net |

| >700 | Decomposition of oxo-sulfates | Sulfur Dioxide (SO₂) researchgate.net | Final residue (e.g., CuCl) researchgate.netresearchgate.net |

Table 2: Identified Gaseous Products from the Thermal Decomposition of [Cu(tu)₃]Cl

| Chemical Formula | Compound Name |

| NH₃ | Ammonia |

| CS₂ | Carbon Disulfide |

| HNCS | Isothiocyanic Acid |

| SO₂ | Sulfur Dioxide |

| COS | Carbonyl Sulfide |

| HCN | Hydrogen Cyanide |

| H₂NCN | Cyanamide |

| HNCO | Isocyanic Acid |

| CO₂ | Carbon Dioxide |

Advanced Applications of Copper I Tris Thiourea in Materials Science and Catalysis

Precursor Chemistry for Thin Film Deposition and Nanomaterial Synthesis

Copper(I)-thiourea complexes are valued as single-source precursors, containing both copper and sulfur in one compound, which simplifies the synthesis of copper sulfide (B99878) nanomaterials and thin films. rsc.org The stoichiometry and morphology of the resulting nanomaterials can be tuned by altering the precursor's characteristics, such as the number of thiourea (B124793) ligands. rsc.org

The deposition of thin copper films is critical in the semiconductor industry for creating interconnects in electronic devices. google.com Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are primary techniques for this purpose, relying on volatile and thermally stable precursor compounds. google.com Copper(I) complexes are often favored as precursors for these processes. google.com ALD, in particular, allows for the precise, monolayer-level control of film growth, producing uniform and conformal films even on complex topographies. atomiclayerdeposition.com

While a variety of ligands are used for copper(I) precursors in CVD and ALD, thiourea-based complexes represent a class of compounds explored for depositing metal sulfide materials. rsc.orggoogle.com For instance, copper thiourea complexes are known single-source precursors for copper sulfide nanocrystals, which are relevant for applications in flexible thin-film solar cells. rsc.org The thermal decomposition behavior of these complexes is a key factor in establishing protocols for thin film fabrication. nih.gov Research into new precursor chemistries is ongoing, with computational studies using Density Functional Theory (DFT) helping to evaluate and propose new precursor structures and reaction pathways for metal ALD. ucc.ie

Solution-based approaches to fabricating thin-film solar cells are attractive due to their potential for low-cost and large-scale production. Copper(I)-thiourea complexes play a crucial role as precursors in this area, particularly for chalcopyrite and kesterite solar cells. rsc.orgresearchgate.net

A significant advancement involves the synthesis of a specific copper(I) thiourea sulphate complex, [Cu((NH2)2CS)3]2SO4·H2O, through a simple redox reaction in water. rsc.orgresearchgate.net This complex, when used as a copper source in a stable dimethylformamide solution, has been successfully employed to create copper indium sulfoselenide (CuIn(S,Se)2) thin-film solar cells with a high power conversion efficiency of 12.2%. rsc.orgresearchgate.net In the broader context of kesterite absorbers like copper-zinc-tin-sulfide (CZTS), metal salts react with thiourea in a solvent to form thiourea-metal complexes, which are essential intermediates in the sol-gel synthesis process. mdpi.com The oxidation state of the copper precursor significantly influences the chemical reactions during the sol-gel synthesis and subsequent annealing, ultimately affecting the structural and morphological properties of the final kesterite material. mdpi.com

Beyond chalcopyrites, thiourea has also been used as an additive in a two-step spin-coating process to fabricate high-quality inorganic cesium lead bromide (CsPbBr3) perovskite films. nih.gov The introduction of thiourea into the lead bromide (PbBr2) layer promotes wettability and creates space for the growth of larger perovskite grains, leading to a solar cell with superior performance and stability. nih.gov

Table 1: Research Findings on Copper(I)-tris(thiourea) in Solar Cell Fabrication

| Application Area | Precursor Complex | Solar Cell Type | Key Finding | Achieved Efficiency | Source(s) |

|---|---|---|---|---|---|

| Precursor for Absorber Layer | [Cu((NH2)2CS)3]2SO4·H2O | Chalcopyrite (CuIn(S,Se)2) | Serves as a stable, solution-processable copper source. | 12.2% | rsc.org, researchgate.net |

| Additive for Film Growth | Thiourea | Perovskite (CsPbBr3) | Promotes wettability and growth of large perovskite grains. | 9.11% | nih.gov |

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Applications

Catalytic Applications in Organic Transformations

The ability of the copper(I) center in thiourea complexes to facilitate electron transfer processes makes these compounds effective catalysts in various organic reactions. smolecule.com

Copper-catalyzed cross-coupling reactions are fundamental for forming carbon-sulfur (C-S), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, which are ubiquitous in pharmaceuticals and materials science. A simple and efficient method for the C-S bond formation between aryl halides and thiols involves a copper(I) iodide-catalyzed reaction that can be performed in an aqueous two-phase system without specialized ligands. tandfonline.com

A notable development is a magnetically separable catalyst, created by supporting a thiourea-copper(I) complex on nanomagnetic particles. researchgate.net This heterogeneous catalyst has demonstrated excellent activity for the synthesis of 1,4-disubstituted-1,2,3-triazoles through click chemistry in water, offering an environmentally friendly and recyclable catalytic system. researchgate.net Furthermore, thiourea can be used in a "one-pot," two-step process for the synthesis of various aryl sulfur compounds from aryl halides, highlighting its utility as an inexpensive and readily available sulfur source. tandfonline.comresearchgate.net

Modifying electrode surfaces with catalytic materials can significantly enhance their performance in electrochemical reactions. Copper electrodes modified with a thiourea film have shown excellent electrocatalytic activity for the oxidation of various organic and inorganic compounds. sid.irabechem.ir

In studies involving the electrocatalytic oxidation of hydrazine, a thiourea-modified copper electrode exhibited a notable decrease in overpotential and an increase in the anodic peak current compared to a bare copper electrode. abechem.ir This indicates a significant catalytic effect. abechem.ir Similarly, for the oxidation of glycine (B1666218) in alkaline solutions, a copper electrode with electrodeposited thiourea demonstrated good catalytic activity, with the catalytic oxidation peak current being linearly dependent on the glycine concentration. sid.ir The modification effectively enhances the electrochemical properties of the copper surface, in some cases protecting it from corrosion while promoting the desired reaction. abechem.ir

Table 2: Kinetic Parameters for Electrocatalytic Oxidation at Thiourea-Modified Copper Electrodes

| Analyte | Key Finding | Kinetic Parameter | Value | Source(s) |

|---|---|---|---|---|

| Hydrazine | Excellent electrocatalytic character | Catalytic Rate Constant (Kcat) | Not specified in abstract | abechem.ir |

| Hydrazine | Excellent electrocatalytic character | Electron Transfer Coefficient (αa) | Not specified in abstract | abechem.ir |

| Glycine | Good catalytic activity | Electron Transfer Coefficient (α) | Calculated | sid.ir |

Understanding the underlying mechanism of a catalytic reaction is crucial for its optimization and broader application. Mechanistic investigations of copper-catalyzed reactions often involve a combination of kinetic experiments and computational studies. For instance, detailed kinetic studies of ligand substitution reactions, using thiourea as an entering nucleophile, can elucidate the catalytic cycle. d-nb.info Such studies can determine whether the reaction proceeds through a dissociative or associative mechanism by analyzing activation parameters. d-nb.info

Computational methods, such as Density Functional Theory (DFT), have been employed to investigate the mechanism of related Cu(I)-catalyzed reactions like aryl amidation. researchgate.net These studies can compare multiple potential reaction pathways to identify the most likely reactive intermediates and transition states, providing insights that are difficult to obtain through experimental means alone. researchgate.net For the base-catalyzed intramolecular cyclization of certain thiourea derivatives, mechanistic studies have helped to distinguish between a nucleophilic aromatic substitution (SNAr) mechanism and a radical-based (SRN1) pathway. conicet.gov.ar

Electrocatalysis with Modified Copper Thiourea Electrodes

Luminescent Materials and Photonic Devices

The unique electronic structure of the copper(I) ion (d¹⁰ configuration) makes its complexes, including those with thiourea ligands, promising candidates for luminescent materials. These materials are of great interest for applications in next-generation lighting and display technologies, such as organic light-emitting diodes (OLEDs).

Photoluminescence and Electroluminescence Properties

Copper(I)-thiourea complexes exhibit notable photoluminescent and electroluminescent properties, which are fundamentally linked to electronic transitions within the molecule, often involving metal-to-ligand charge transfer (MLCT). The emission characteristics, such as color, efficiency, and lifetime, are highly dependent on the specific molecular structure and the surrounding environment.

Many copper(I) complexes are recognized as promising emitters for the next generation of OLEDs. researchgate.net They can exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, potentially leading to near-100% internal quantum efficiencies in electroluminescent devices. researchgate.netacs.org For instance, certain two-coordinate Cu(I) complexes featuring N-heterocyclic carbene ligands have been incorporated into OLEDs as green emissive dopants, achieving high external quantum efficiencies (EQE) of up to 19.4% and remarkable brightness. nih.gov While not all high-efficiency examples are based on thiourea, they demonstrate the potential of the Cu(I) center.

Complexes involving thiourea derivatives also show significant luminescence. Neutral copper(I) halide complexes with N-benzoylthiourea ligands display solid-state emission with quantum yields reaching 8% at room temperature. nih.gov The emission is often observed in the green-to-yellow portion of the spectrum. wm.edu For example, photoluminescence of certain copper(I) halide complexes with benzoylthiourea (B1224501) ligands occurs at approximately 545 nm, attributed to transitions from the triplet MLCT excited state. nih.gov The solid-state quantum yields of various photoactive Copper(I) thiocyanate-amine networks can be quite high, ranging from 31% to 66%. wm.edu

The electroluminescence of Cu(I) complexes has been successfully demonstrated in OLED devices. econstor.eu The development of self-assembled copper(I) materials, including coordination polymers, offers an attractive low-cost alternative to precious metal complexes like those of iridium and platinum for electroluminescent applications. acs.org

Table 1: Photoluminescence Properties of Selected Copper(I) Complexes

| Complex Type | Emission Color | Photoluminescence Quantum Yield (PLQY) | Emission Lifetime (τ) | Reference |

| Neutral Cu(I) Halide with N-benzoylthiourea | Green-Yellow | Up to 8% (solid state) | - | nih.gov |

| Dinuclear Cu(I) with Pyridylphosphine | Green | 86% | 2.75 µs | econstor.eu |

| Two-coordinate Cu(I) with N-heterocyclic carbene | Green | Up to 100% (in polystyrene) | ~1 µs | nih.gov |

| CuSCN-amine networks | Blue to Yellow | 31% - 66% (solid state) | Microsecond range | wm.edu |

| Cyclic Trinuclear Cu(I) with Pyrazolate | Orange-Red | 42% (liquid crystal state) | - | encyclopedia.pub |

Design Principles for Luminescent Copper(I) Complexes

The design of highly efficient luminescent copper(I) complexes is a nuanced process that involves the strategic selection of ligands and control over the coordination geometry of the central copper ion.

Coordination Geometry: The geometry around the Cu(I) ion, which can be linear, trigonal planar, or tetrahedral, is a critical factor. nih.gov For instance, three-coordinate copper(I) complexes with acylthiourea ligands can adopt a planar trigonal geometry, which is often stabilized by intramolecular hydrogen bonding. nih.gov This coordination environment plays a significant role in the resulting photophysical properties. Theoretical studies on Cu(I) carbene complexes have shown that a trigonal coordination pattern can effectively decrease the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, which is a key requirement for efficient TADF. rsc.org

Ligand Design: The electronic properties of the ligands are paramount. A common design strategy involves creating a "push-pull" effect, where electron-donating and electron-withdrawing groups are incorporated into the ligands. rsc.org In certain Cu(I) complexes, using electron-poor pyridine-derived ligands enhances this effect, which favors TADF and can increase luminescence intensity by one to two orders of magnitude compared to complexes with electron-rich ligands. rsc.org The thiourea moiety itself, with its sulfur donor atom, is a key component. Chelation occurs through the sulfur atom, which is a more favorable electron donor site than oxygen due to its lower electronegativity. researchgate.net The modification of thiourea with various functional groups, such as benzoyl groups, allows for fine-tuning of the electronic and steric properties of the resulting copper complexes. nih.gov

Structural Rigidity: The rigidity of the molecular structure influences the luminescence efficiency. Flexible structures can lead to non-radiative decay pathways, quenching luminescence. Therefore, designing rigid ligand frameworks helps to minimize vibrational quenching and enhance quantum yields. The use of bridging ligands to create di- or polynuclear complexes is one strategy to increase rigidity and improve emission properties.

Sensing Applications (excluding biological/clinical sensing)

The ability of thiourea-based ligands to form stable complexes with metal ions, and for the resulting complexes to interact with other molecules, makes them suitable for chemical sensing applications. These sensors often rely on a measurable change in a physical property, such as color or fluorescence, upon binding to a specific analyte. While many applications are in the biological realm, there is growing interest in their use for detecting environmental pollutants and other chemical species. researchgate.net

Detection of Specific Analytes via Spectroscopic Changes

Copper(I)-tris(thiourea) and related complexes can act as chemosensors where the detection mechanism is a change in their spectroscopic signature. The interaction between the complex and an analyte can alter the electronic structure of the complex, leading to observable shifts in absorption or emission spectra.

The thiourea unit is an effective hydrogen bond donor, a property that is crucial for the recognition of anions. mdpi.com A patent has been granted for tris-thiourea tripodal metal complexes, including those with copper, that act as receptors for tetrahedral anions. google.com The complex creates a tripodal cavity that is selective for these anions, and binding induces a colorimetric change, allowing for visual detection. google.com

Similarly, thiourea derivatives themselves can act as colorimetric chemosensors for metal ions. A benzoylthiourea compound, for example, demonstrates high selectivity for detecting Cu²⁺ ions in aqueous solutions. ijcea.org Upon coordination with the copper ion, the sensor solution undergoes a dramatic color change from orange to brown, and the UV-visible absorption spectrum shifts, indicating the formation of the complex. ijcea.org

The coordination of a metal ion to a thiourea ligand invariably causes changes in the vibrational and nuclear magnetic resonance spectra of the ligand. For example, upon complexation with a metal, the ¹³C NMR signal for the thiocarbonyl (C=S) carbon shifts, and changes are also observed in the infrared spectrum for the C=S and N-H stretching frequencies. mdpi.com These spectroscopic changes form the basis of the sensing mechanism. An indirect application involves the use of spectrophotometry to determine the concentration of thiourea itself in industrial solutions like copper electrolyte, where its reaction with an oxidizing agent leads to a measurable color change. researchgate.net

Table 2: Sensing Applications Based on Thiourea Complexes

| Sensor Type | Analyte | Detection Principle | Spectroscopic Change | Reference |

| Tris-thiourea tripodal Copper complex | Tetrahedral anions | Host-guest complexation | Colorimetric (visual) change | google.com |

| Benzoylthiourea derivative | Cu²⁺ ions | Coordination | Color change (orange to brown), UV-Vis absorption shift | ijcea.org |

| Thiourea metal complexes | General | Coordination | Shifts in IR and NMR spectra | mdpi.com |

Derivatives, Analogues, and Modified Copper I Thiourea Complexes

Synthesis and Characterization of Substituted Thiourea (B124793) Ligand Complexes

The synthesis of copper(I) complexes with substituted thiourea ligands offers a pathway to fine-tune the electronic and steric properties of the resulting compounds. The substituents on the nitrogen atoms of the thiourea can range from simple alkyl and aryl groups to more complex functional moieties.

A common synthetic route involves the reaction of a copper(II) salt, such as copper(II) sulfate (B86663) or chloride, with the substituted thiourea in a suitable solvent. uobasrah.edu.iqprimescholars.com In many cases, the thiourea ligand acts as a reducing agent, converting Cu(II) to Cu(I) in situ, due to the high affinity of the sulfur atom for the copper(I) ion. uobasrah.edu.iq Alternatively, direct reaction with a copper(I) salt, like CuCl or CuI, can be employed. researchgate.net The stoichiometry of the reactants, the nature of the solvent, and the reaction temperature can significantly influence the nuclearity and structure of the final product, leading to mononuclear, dinuclear, or polynuclear complexes. mdpi.comscite.ai

For instance, the reaction of 1,3-diisobutyl thiourea with CuCl yields a trinuclear complex, [Cu₃(L)₃Cl₃], where each copper ion exhibits a distorted trigonal planar geometry. mdpi.com In another example, N-ferrocenoyl-N'-arylalkylthioureas react with copper(II) chloride to form trigonal planar copper(I) complexes where the copper(I) ion is coordinated to two sulfur atoms from two separate thiourea ligands and one chloride ion. uobasrah.edu.iq The synthesis and characterization of five different copper(I) complexes with unsymmetrically substituted thiourea ligands led to the formation of coordination polymers, dinuclear complexes, and a hexanuclear complex, highlighting the structural diversity achievable. scite.airesearchgate.net

Table 1: Selected Examples of Substituted Thiourea Copper(I) Complexes and their Structural Features

| Substituted Thiourea Ligand | Copper Salt | Resulting Complex | Structural Features | Reference(s) |

| 1,3-diisobutyl thiourea | CuCl | [Cu₃(L)₃Cl₃] | Trinuclear with trigonal planar Cu(I) | mdpi.com |

| N-ferrocenoyl-N'-arylalkylthioureas | CuCl₂ | [Cu(L)₂Cl] | Mononuclear with trigonal planar Cu(I) | uobasrah.edu.iq |

| Unsymmetrically substituted thioureas | CuBr | [Cu(StuNH)Br]n, [Cu₂(StuNH)₄Br₂], [Cu₆(StuN)₆] | Coordination polymers, dinuclear, and hexanuclear complexes | scite.airesearchgate.net |

| N,N'-diphenylthiourea | CuBr | [CuBr(dptu)₂]·H₂O | Mononuclear with distorted tetrahedral Cu(I) | mdpi.com |

| 1-(2-furoyl)thiourea derivatives | Hg(II) salts | Dinuclear and polymeric complexes | Ligand coordinates through S and O atoms | mdpi.com |

| N-(2,6-diisopropylphenyl)-N'-acylthioureas | CuX (X=Cl, Br, I) | (L¹CuX)₄, [L¹₂Cu(µ-I)]₂, L²₂CuBr, L³₃CuCl | Adamantane cage, iodide-bridged dimer, mononuclear complexes | researchgate.net |

Mixed-Ligand Complexes Incorporating Phosphine (B1218219) or Other Ancillary Ligands

The coordination sphere of copper(I) in thiourea complexes can be further modified by the introduction of ancillary ligands, most notably phosphines. These mixed-ligand complexes often exhibit enhanced stability and unique photophysical properties. The synthesis of these complexes typically involves the reaction of a pre-formed copper(I)-phosphine complex with a thiourea derivative or a one-pot reaction involving a copper(I) salt, a phosphine, and a thiourea ligand. tandfonline.comresearchgate.net

Triphenylphosphine (B44618) (PPh₃) is a commonly used ancillary ligand. In the resulting complexes, the copper(I) center is typically coordinated to one or two phosphine ligands, a thiourea ligand (via the sulfur atom), and a halide ion, resulting in a distorted tetrahedral geometry. tandfonline.com The inclusion of phosphine ligands can influence the electronic properties and steric environment of the copper(I) center, which in turn can affect the reactivity and potential applications of the complex.

For example, a series of mixed-ligand copper(I) complexes with the general formula CuCl(TPP)₂(Tu¹⁻¹²) (where TPP = triphenylphosphine and Tu = N,N'-disubstituted thioureas) have been synthesized and characterized. tandfonline.com Single-crystal X-ray analysis of representative complexes revealed a mononuclear distorted tetrahedral geometry around the copper(I) atom, which is coordinated to a chloride ion, two triphenylphosphine ligands, and a thiourea ligand through its sulfur atom. tandfonline.com Similarly, luminescent heteroleptic copper(I) complexes with phosphine and N-benzoyl thiourea ligands have been prepared and their emission properties studied. researchgate.net

Besides phosphines, other ancillary ligands such as diimines have been explored. The combination of different types of ligands allows for the fine-tuning of the coordination environment and the resulting properties of the complex.

Table 2: Examples of Mixed-Ligand Copper(I) Thiourea Complexes

| Thiourea Ligand | Ancillary Ligand | Copper(I) Source | Complex Formula | Coordination Geometry | Reference(s) |

| N,N'-disubstituted thioureas | Triphenylphosphine (TPP) | CuCl(TPP)₃ | [CuCl(TPP)₂(Tu)] | Distorted tetrahedral | tandfonline.com |

| N-benzoyl-N'-(4-methoxyphenyl)thiourea | Triphenylphosphine (PPh₃) | [CuX(PPh₃)]₄ or [CuX(PPh₃)₃] (X=Cl, Br) | Not specified | Not specified | researchgate.net |

| Phenylthiourea (ptu) | Triphenylphosphine (PPh₃) | CuX-PPh₃ adduct (X=Cl, Br, I) | [CuX(PPh₃)₂(ptu)] | Distorted tetrahedral | |

| N-(2,6-diisopropylphenyl)-N'-acylthiourea (L³) | PPh₃ | CuX (X=Cl, Br, I) | [L³CuX(PPh₃)₂] | Not specified | researchgate.net |

Polymeric and Supramolecular Assemblies Based on Copper(I)-thiourea Motifs

Copper(I)-thiourea complexes have a strong propensity to form extended structures, including coordination polymers and supramolecular assemblies. This is largely due to the ability of the thiourea ligand to act as a bridging ligand, connecting multiple copper(I) centers. The sulfur atom of thiourea can bridge two copper atoms, leading to the formation of one-, two-, or three-dimensional networks. mdpi.comsciencemadness.org Furthermore, the N-H groups of the thiourea ligands are excellent hydrogen bond donors, facilitating the formation of extensive hydrogen-bonding networks that further stabilize the crystal structure. mdpi.comsmolecule.com

The synthesis of these polymeric and supramolecular structures is often influenced by factors such as the solvent system, the counter-ion, and the specific substituents on the thiourea ligand. For example, the reaction of CuI with 1-benzoyl-3-(4-bromophenyl)thiourea results in a polymeric structure where a (CuI)n double chain is supported by the thiourea derivative coordinated via its sulfur atom. researchgate.net

In some cases, the thiourea ligand itself can be incorporated into a polymer backbone. For instance, an amphiphilic random copolymer bearing pendant acylthiourea motifs, P(OEGEA-r-ATU), can coordinate with copper(I) ions to form metallo-supramolecular polymers. nih.govresearchgate.net These polymers can self-assemble into well-defined nanostructures, such as rod-like nano-objects, driven by the specific copper-thiourea coordination interactions. nih.gov

The structural diversity of these assemblies is remarkable. Depending on the reaction conditions and the nature of the thiourea ligand, various motifs can be observed, including simple chains, ladders, and more complex three-dimensional frameworks. sciencemadness.orgresearchgate.net The study of these polymeric and supramolecular assemblies is an active area of research, with potential applications in materials science and nanotechnology.

Table 3: Examples of Polymeric and Supramolecular Copper(I)-Thiourea Assemblies

| Thiourea Derivative | Copper(I) Source | Structural Motif | Key Features | Reference(s) |

| 1-benzoyl-3-(4-bromophenyl)thiourea | CuI | Polymeric (CuI)n double chain | Thiourea acts as a supporting ligand | researchgate.net |

| Poly(oligo(ethylene glycol) ethyl acrylate-r-acylthiourea) (P(OEGEA-r-ATU)) | Cu(I) ions | Metallo-supramolecular polymer | Self-assembles into rod-like nano-objects | nih.govresearchgate.net |

| Thiourea | CuSO₄ | Polymeric Cu₂(tu)₅·3H₂O | Polymeric structure | sciencemadness.org |

| Thiourea | CuSCN | Three-dimensional polymeric structure | Polymeric network | researchgate.net |

| 1,3-diisobutyl thiourea | CuCl | Supramolecular structure via hydrogen bonding | Stabilized by N-H---Cl interactions | mdpi.com |

Heterometallic and Cluster Compounds Containing Copper(I)-thiourea Units

The ability of thiourea ligands to bridge metal centers extends to the formation of heterometallic and cluster compounds, where copper(I) is combined with other metals. These complexes are of interest for their potential applications in catalysis, materials science, and as models for biological systems.

The synthesis of heterometallic clusters often involves the reaction of a pre-formed copper(I)-thiourea complex with a salt of another metal. For example, heterometallic aggregates of copper(I) with thiovanadate have been synthesized, resulting in clusters with a {VS₄Cu₄} core. acs.org In these structures, the thiourea ligands can either remain coordinated to the copper(I) ions or be displaced by other ligands present in the reaction mixture.

Copper(I) iodide clusters can also serve as platforms for creating functional materials. The reaction of CuI with thiourea derivatives can lead to the formation of polymeric ribbons with close Cu···Cu contacts. researchgate.net In some cases, heterometallic clusters can be constructed by incorporating other metal ions into these copper-iodide-thiourea frameworks. For example, heterometallic organic frameworks have been built from trinuclear indium and cuprous halide clusters. researchgate.net

The characterization of these complex structures relies heavily on single-crystal X-ray diffraction to elucidate the arrangement of the metal atoms and the coordination environment of each metal center. The study of these heterometallic and cluster compounds provides insights into the fundamental principles of coordination chemistry and opens up possibilities for the design of new materials with tailored properties.

Table 4: Examples of Heterometallic and Cluster Compounds with Copper(I)-Thiourea Units

Analytical Methodologies for In Depth Characterization of Copper I Tris Thiourea Excluding Basic Identification

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for confirming the empirical formula of a synthesized compound. For Copper(I)-tris(thiourea) complexes, this involves the precise determination of the weight percentages of its constituent elements: carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). ukm.myresearchgate.net These experimentally determined values are then compared against the theoretically calculated percentages for the proposed molecular formula.